Product packaging for Octyl butyrate(Cat. No.:CAS No. 110-39-4)

Octyl butyrate

Cat. No.: B087054
CAS No.: 110-39-4
M. Wt: 200.32 g/mol
InChI Key: PWLNAUNEAKQYLH-UHFFFAOYSA-N
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Description

Octyl butyrate, also known as n-Octyl butyrate or butyric acid n-octyl ester, is a high-purity ester compound with the molecular formula C12H24O2 and a molecular weight of 200.32 . It is characterized as a clear, colorless to almost colorless liquid with a specific gravity of 0.87 at 20°C . This reagent is provided with a guaranteed purity of at least 98.0% (by GC analysis), ensuring consistency for research applications . This compound is of significant interest in scientific research primarily due to its properties as a flavor and fragrance ingredient. It is commonly studied for its application in simulating or contributing fruity and fatty olfactory notes, making it a subject of investigation in the development of food flavorings, fragrances, and aroma compounds . Researchers utilize this compound to understand the structure-activity relationships of esters and their interaction with olfactory receptors. For safe handling, please note its boiling point of 244°C and a flash point of 103°C, classifying it as a combustible liquid . It is recommended to store this compound at room temperature, ideally in a cool and dark place below 15°C . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B087054 Octyl butyrate CAS No. 110-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octyl butanoate
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InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3
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InChI Key

PWLNAUNEAKQYLH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCOC(=O)CCC
Source PubChem
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Molecular Formula

C12H24O2
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DSSTOX Substance ID

DTXSID9059387
Record name Butanoic acid, octyl ester
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Molecular Weight

200.32 g/mol
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Physical Description

Liquid, colourless liquid with a green herbaceous, parsley odour
Record name Octyl butanoate
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Record name Octyl butyrate
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Boiling Point

224.00 to 226.00 °C. @ 760.00 mm Hg
Record name Octyl butanoate
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Solubility

very slightly, soluble in alcohol; practically insoluble in water
Record name Octyl butanoate
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Record name Octyl butyrate
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Density

0.8549 (30°)
Record name Octyl butyrate
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CAS No.

110-39-4
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Record name Butanoic acid, octyl ester
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Record name OCTYL BUTYRATE
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Melting Point

-55.6 °C
Record name Octyl butanoate
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Isolation and Biosynthesis of Octyl Butyrate

Natural Occurrence and Distribution in Biological Systems

Octyl butyrate (B1204436) is present in the essential oils of several plant species and is also a product of microbial fermentation, which generates its necessary precursors.

Presence in Plant Essential Oils

Octyl butyrate is a notable constituent of the essential oils of various plants, particularly within the Apiaceae family. vulcanchem.com Its concentration can vary significantly depending on the plant species, geographical location, and environmental conditions. vulcanchem.com

The essential oil extracted from the fruits of Heracleum sphondylium subsp. ternatum, commonly known as hogweed, contains this compound as one of its main components. nih.gov Studies have identified this compound in concentrations ranging from 10.1% to 13.4% in the essential oil of this subspecies. nih.gov In some analyses, this compound was found to be a major component alongside octanol (B41247) and octyl acetate (B1210297), with concentrations varying based on the distillation method used. For instance, hydro-distillation yielded an oil with 27.4% this compound, while micro-distillation resulted in a concentration of 42.9%. researchgate.net The presence of this compound contributes to the plant's characteristic aroma and has been investigated for its biological activities. nih.gov

Heracleum persicum, or Persian hogweed, is another species in which this compound is a significant component of its essential oil. mdpi.comtandfonline.com The concentration of this compound in the essential oil of H. persicum seeds has been reported to range from 2.33% to 5.65%. vulcanchem.commdpi.com Research on various Iranian populations of H. persicum has shown that the chemical composition of the essential oil, including the amount of this compound, can differ based on the plant's geographical origin. mdpi.comtandfonline.com For example, one study found that a population from Masuleh had the highest content of n-octyl butyrate at 5.65%. mdpi.com Phenological studies also indicate that the concentration of this compound, along with other compounds like hexyl butyrate and octyl acetate, is highest during the seed development stages. nih.gov

This compound is a major component of the essential oil found in the mature fruits of the wild parsnip, Pastinaca sativa. journal-jop.orgoup.comnih.gov The concentration of this compound in wild parsnip can be quite high, with some studies reporting it as the dominant constituent. For instance, an analysis of P. sativa subsp. urens from Turkey found that this compound constituted 79.5% of the seed essential oil. researchgate.net However, other studies have reported different major components, indicating variability within the species. For example, one analysis of P. sativa ssp. sylvestris identified octyl acetate as the primary compound (78.49%), with this compound present at a lower concentration of 1.82%. mdpi.com The amounts of octyl acetate and this compound in wild parsnip fruit have been found to be phenotypically correlated. oup.comnih.gov

Table 1: Occurrence of this compound in Plant Essential Oils

Plant SpeciesPlant PartReported Concentration of this compound (%)Reference(s)
Heracleum sphondylium subsp. ternatumFruits10.1 - 42.9 nih.govresearchgate.net
Heracleum persicumSeeds2.33 - 5.65 vulcanchem.commdpi.com
Pastinaca sativaFruits/Seeds1.82 - 79.5 researchgate.netmdpi.com

Note: The concentration ranges reflect findings from various studies and can be influenced by factors such as plant subspecies, geographical location, and extraction method.

Heracleum persicum

Microbial Production of Butyrate Precursors

The biosynthesis of esters like this compound can be achieved through microbial fermentation, which provides the necessary precursors: an alcohol (in this case, octanol) and a carboxylic acid or its activated form (butyric acid or butyryl-CoA). Several microorganisms, particularly species of Clostridium, are known for their ability to produce butyrate. nih.govfrontiersin.org

Clostridium species such as C. acetobutylicum and C. tyrobutyricum are efficient producers of butyrate during their acidogenic phase of growth. nih.govresearchgate.net C. tyrobutyricum, for example, can produce high titers of butyrate. frontiersin.org These bacteria possess the metabolic pathways to convert substrates like glucose into butyryl-CoA, a key intermediate that can then be converted to butyrate. nih.govsci-hub.se While these microorganisms are proficient at producing the butyrate precursor, the subsequent esterification to form this compound typically requires an external supply of octanol and the presence of a catalyst, often a lipase (B570770). nih.govresearchgate.net

Engineered microorganisms, including strains of Escherichia coli, have also been developed to produce butyrate precursors for ester synthesis. sci-hub.senih.gov These engineered microbes can be designed to express specific enzymes that enhance the production of butyryl-CoA and its conversion to butyrate. sci-hub.se

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound occurs through an esterification reaction between an eight-carbon alcohol (octanol) and a four-carbon carboxylic acid (butyric acid) or its activated thioester derivative (butyryl-CoA). sci-hub.sejmb.or.kr This reaction can be catalyzed by enzymes, most notably lipases and alcohol acyltransferases (AATs). sci-hub.senih.gov

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous (or low-water) conditions. researchgate.netuc.pt The enzymatic synthesis of this compound using lipase involves the direct esterification of octanol and butyric acid. uc.pt Various lipases have been investigated for this purpose, including those from Rhizomucor miehei and Rhodococcus cutinase. uc.ptjmb.or.kr The efficiency of lipase-catalyzed synthesis can be influenced by factors such as the choice of solvent, water content, and temperature. uc.ptjmb.or.kr For instance, the synthesis of short-chain alkyl butyrates, including this compound, has been successfully demonstrated using immobilized Rhodococcus cutinase in a non-aqueous system. jmb.or.kr Recent research has also explored the use of genetically engineered lipases, such as a psychrophilic mutant lipase from Croceibacter atlanticus, to improve the efficiency and sustainability of this compound production. researchgate.net

Alcohol acyltransferases (AATs) are another class of enzymes involved in ester biosynthesis, particularly in the formation of flavor and aroma compounds in fruits. sci-hub.se AATs catalyze the transfer of an acyl group from an acyl-CoA molecule (like butyryl-CoA) to an alcohol (like octanol). researchgate.netsci-hub.se This pathway is significant in the microbial production of esters. sci-hub.se Engineered metabolic pathways in microorganisms like E. coli and Clostridium acetobutylicum often utilize AATs for the synthesis of esters such as butyl butyrate, a compound closely related to this compound. sci-hub.senih.gov

Table 2: Enzymes Involved in this compound Synthesis

EnzymeEC NumberReaction TypeSubstratesReference(s)
Lipase3.1.1.3EsterificationOctanol, Butyric Acid researchgate.netuc.ptjmb.or.kr
Alcohol Acyltransferase (AAT)2.3.1.84TransacylationOctanol, Butyryl-CoA researchgate.netsci-hub.se

Acetyl-CoA Pathway for Butyrate Production

The primary and most prevalent pathway for butyrate synthesis initiates with acetyl-coenzyme A (acetyl-CoA). nih.gov This pathway is central to the metabolism of many anaerobic bacteria. nih.govmdpi.com The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. mdpi.com

Following this, acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by β-hydroxybutyryl-CoA dehydrogenase. mdpi.com A subsequent dehydration step, mediated by crotonase, converts 3-hydroxybutyryl-CoA to crotonyl-CoA. mdpi.com The final step in the formation of the direct precursor to butyrate involves the reduction of crotonyl-CoA to butyryl-CoA, a reaction catalyzed by the butyryl-CoA dehydrogenase electron-transferring flavoprotein complex. nih.govmdpi.com

Butyryl-CoA is then converted to butyrate through one of two primary enzymatic routes:

Butyrate Kinase Pathway: Butyryl-CoA is first phosphorylated to butyryl-phosphate by phosphotransbutyrylase, which is then converted to butyrate by butyrate kinase, generating ATP in the process. mdpi.comfrontiersin.org

Butyryl-CoA:acetate CoA-transferase Pathway: In this reaction, the CoA moiety is transferred from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. frontiersin.orgasm.org This pathway is considered a significant route for butyrate synthesis in several human gut bacteria. frontiersin.org

Alternative Butyrate Production Pathways (Lysine, Glutarate, 4-Aminobutyrate)

Lysine (B10760008) Pathway: This pathway begins with the conversion of lysine. Through a series of enzymatic reactions, lysine is ultimately metabolized to crotonyl-CoA, which then enters the final steps of butyrate synthesis. nih.govmdpi.com This pathway is notably found in bacteria belonging to the phyla Bacteroidetes. nih.gov

Glutarate Pathway: In this pathway, glutarate is converted to crotonyl-CoA. nih.govmdpi.com Key intermediates include 2-hydroxyglutarate and glutaconyl-CoA. mdpi.com Like the other pathways, it merges into the central butyrate synthesis route at crotonyl-CoA. nih.gov

4-Aminobutyrate (GABA) Pathway: This pathway starts with 4-aminobutyrate, which is converted to succinate (B1194679) semialdehyde. mdpi.comwikipedia.org This is then reduced to 4-hydroxybutyrate, which is subsequently activated to 4-hydroxybutyryl-CoA. mdpi.com A dehydratase then converts this to crotonyl-CoA, linking it to the main butyrate production line. mdpi.com

Table 1: Overview of Butyrate Production Pathways

Pathway Starting Substrate(s) Key Intermediate(s) Final Step to Butyrate Predominant in
Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA, Butyryl-CoA Butyrate kinase or Butyryl-CoA:acetate CoA-transferase Firmicutes nih.govmdpi.com
Lysine Lysine 3,5-diaminohexanoate Butyryl-CoA:acetoacetate CoA transferase Bacteroidetes nih.govresearchgate.net
Glutarate Glutarate 2-hydroxyglutarate, Glutaconyl-CoA Butyrate kinase or Butyryl-CoA:acetate CoA transferase Firmicutes, Fusobacteria nih.gov
4-Aminobutyrate 4-Aminobutyrate 4-hydroxybutyrate, 4-hydroxybutyryl-CoA Butyryl-CoA:4-hydroxybutyrate CoA transferase Firmicutes, Fusobacteria, Bacteroidetes nih.gov

Role of Lipases in Esterification and Transesterification Reactions

The final step in the biosynthesis of this compound is the esterification of butyrate (or more accurately, an activated form like butyryl-CoA) with octanol. This reaction is often catalyzed by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). scielo.br Lipases are versatile enzymes that can catalyze hydrolysis, esterification, and transesterification reactions. scielo.br

In the context of this compound synthesis, lipases facilitate the formation of the ester bond between the carboxyl group of butyric acid and the hydroxyl group of octanol. This can occur through two main processes:

Esterification: This is the direct reaction between butyric acid and octanol to form this compound and water.

Transesterification: This involves the transfer of an acyl group from a donor molecule to an alcohol. For instance, a lipase can catalyze the reaction between an ester like ethyl butyrate and octanol, resulting in the formation of this compound and ethanol. nih.gov This method is often favored in industrial settings due to factors like milder reaction conditions and higher specificity. scispace.com

The efficiency of lipase-catalyzed synthesis of this compound is influenced by various factors, including temperature, substrate molar ratio, and the presence of a solvent. capes.gov.brnih.gov Research has demonstrated the successful synthesis of this compound using immobilized lipases, which offers advantages such as enzyme reusability and easier product purification. capes.gov.brnih.gov For example, studies have optimized the synthesis of octyl acetate, a similar ester, using immobilized lipase, highlighting the feasibility of these biocatalytic approaches. mdpi.com

Synthesis Methodologies for Octyl Butyrate

Chemical Synthesis Approaches

The traditional method for producing octyl butyrate (B1204436) relies on established chemical esterification principles.

The primary chemical route for synthesizing octyl butyrate is the direct esterification of n-octanol with butyric acid. This reaction is typically catalyzed by a strong mineral acid, such as hydrochloric acid or sulfuric acid, and is conducted under reflux conditions. vulcanchem.comvulcanchem.comasianpubs.org The process involves the condensation of an alcohol and a carboxylic acid, releasing water as a byproduct. vulcanchem.com While effective, this conventional approach often necessitates measures to address equipment corrosion and the separation of the catalyst from the final product. asianpubs.org Alternative methods, such as Steglich esterification, utilize coupling agents like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder, room-temperature conditions, which can be advantageous for sensitive substrates. nih.gov

To enhance the efficiency and yield of chemical synthesis, researchers have focused on optimizing various reaction parameters. Methodologies like the Box-Behnken design and Response Surface Methodology (RSM) are employed to systematically study the influence of multiple variables. researchgate.netresearchgate.net For the synthesis of a similar ester, butyl butyrate, using an acidic ionic liquid catalyst, optimal conditions were identified as a reactant mole ratio (butyric acid to butanol) of 1:1.6, a catalyst amount of 5% by weight to butanol, a reaction time of 2.5 hours, and a temperature of 117°C, achieving a yield of 98.41%. researchgate.net For the synthesis of octyl acetate (B1210297) using a cation exchange resin (Amberlyst 15), studies have shown that external and internal mass transfer resistances can be neglected at agitation speeds above 500 rpm and with catalyst particles of a specific size. asianpubs.org The conversion rate in such systems is significantly influenced by reaction temperature, catalyst loading, and the initial molar ratio of reactants. asianpubs.org

Table 1: Optimized Parameters for Chemical Esterification of Butyl Butyrate researchgate.net
ParameterOptimal Value
Reactant Mole Ratio (Butyric Acid:Butanol)1:1.6
Catalyst Amount (% wt to Butanol)5%
Reaction Time2.5 hours
Reaction Temperature117°C
Resulting Yield98.41%

Conventional Esterification Reactions

Biocatalytic and Enzymatic Synthesis

Biocatalysis, particularly using enzymes, has emerged as a sustainable and highly specific alternative for ester synthesis. mdpi.com This approach offers milder reaction conditions and a reduced environmental footprint compared to traditional chemical methods. vulcanchem.comvulcanchem.com

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most prominent enzymes used for producing flavor esters like this compound. nih.govresearchgate.net These enzymes catalyze the esterification reaction, often with high specificity, which minimizes side reactions and simplifies product purification. scispace.com Lipase-mediated synthesis can be performed through direct esterification or transesterification reactions under various conditions, including solvent-free systems that are increasingly favored for their green credentials. scispace.comnih.govnih.gov The catalytic mechanism involves the formation of an acyl-enzyme complex, which then reacts with an alcohol to form the ester. mdpi.com

To enhance stability, reusability, and economic feasibility, lipases are frequently immobilized on solid supports. mdpi.commdpi.com This technique prevents the enzyme from being consumed in the process and allows for its easy separation from the reaction mixture. scispace.com A common strategy involves immobilizing lipases on hydrophobic supports, which can lead to hyperactivation of the enzyme through a phenomenon known as interfacial activation. mdpi.comnih.gov

Various lipases have been successfully immobilized and used for synthesizing short-chain esters. Novozym® 435, an immobilized form of lipase (B570770) B from Candida antarctica, is particularly effective and shows high yields for esters like butyl butyrate. mdpi.com Other lipases, such as those from Rhizopus oryzae and Pseudomonas fluorescens, have also been immobilized on supports like silica (B1680970) and used for flavor ester synthesis. scispace.comnih.gov For the synthesis of octyl acetate, an immobilized Rhizopus oryzae lipase achieved a 92.35% molar conversion in 12 hours under optimized, solvent-free conditions. researchgate.net The reusability of such immobilized enzymes is a key advantage, with some retaining over 95% of their activity even after five or six reaction cycles. scispace.comresearchgate.net

Table 2: Examples of Immobilized Lipases in Short-Chain Ester Synthesis
Lipase SourceSupportTarget EsterKey FindingReference
Candida antarctica (Novozym® 435)Macroporous acrylic resinButyl butyrateShows better performance and high yields compared to other biocatalysts. mdpi.com
Rhizopus oryzae NRRL 3562Activated silicaOctyl acetateAchieved 92.35% conversion in 12h; retained >95% activity after 6 recycles. scispace.comresearchgate.net
Pseudomonas fluorescensOctyl-silicaButyl butyrateShowed similar performance and stability to commercial preparations. nih.gov

A novel area of research involves the use of psychrophilic, or cold-adapted, lipases for synthesizing thermo-labile compounds at low temperatures. nih.gov This approach reduces energy consumption and is suitable for compounds that may degrade at higher temperatures. vulcanchem.com Researchers have engineered a mutant lipase from the Antarctic bacterium Croceibacter atlanticus (LipCA) for enhanced activity at low temperatures. nih.govkormb.or.kr

Through error-prone PCR and two rounds of screening, a mutant designated R1 was developed. nih.gov This mutant possesses five specific mutations (F43L, S48G, S49G, D141K, and K297R) and exhibits a higher catalytic efficiency (kcat/KM value) than the wild-type enzyme at 10°C. nih.govkormb.or.kr When immobilized on a methacrylate (B99206) divinylbenzene (B73037) resin, the R1 mutant synthesized this compound more rapidly than the wild type at 10°C. nih.govkormb.or.kr Subsequent site-directed mutagenesis confirmed that the mutations at positions 43, 48, and 49 were crucial for this enhanced low-temperature activity. nih.gov This engineered psychrophilic lipase presents a promising tool for low-temperature biocatalytic reactions in industrial applications. vulcanchem.comnih.gov

Lipase-Mediated Esterification

Optimization of Enzymatic Reaction Parameters

The efficiency of lipase-catalyzed synthesis of this compound is highly dependent on several key reaction parameters. The optimization of these parameters is crucial for maximizing product yield and reaction rate. Key factors that are frequently optimized include temperature, substrate molar ratio, and enzyme concentration.

Temperature: Reaction temperature influences enzyme activity and reaction equilibrium. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation if they exceed the enzyme's optimal range. For instance, in the synthesis of octyl acetate, a similar ester, the optimal temperature was found to be 45°C, with a decline in yield at higher temperatures. openmicrobiologyjournal.com In another study on the synthesis of octyl esters, an optimal temperature of 60°C was identified. researchgate.net For the synthesis of octyl formate, a temperature of 40°C was found to be optimal. mdpi.com This highlights that the ideal temperature is specific to the enzyme and substrates used.

Substrate Molar Ratio: The molar ratio of the alcohol (1-octanol) to the acyl donor (butyric acid or a butyrate ester) is a critical parameter. An excess of one substrate can shift the reaction equilibrium towards product formation, but can also lead to substrate inhibition. For the synthesis of octyl acetate, a molar ratio of 1:2 (acetic acid to n-octanol) was found to be optimal. begellhouse.com In the case of octyl ester production from waste cooking oil, an octanol (B41247) to free fatty acid molar ratio of 2.5:1 was deemed best. researchgate.net Research on other short-chain esters shows that high substrate molar ratios can sometimes decrease the yield due to enzyme inhibition. redalyc.org

Enzyme Concentration: The amount of lipase used directly impacts the reaction rate. Generally, increasing the enzyme concentration leads to a higher conversion rate up to a certain point. mdpi.com Beyond this point, the increase may level off due to mass transfer limitations or substrate availability. mdpi.com In the synthesis of octyl acetate, an enzyme loading of 2% (w/v) was optimal. begellhouse.com For other esters, it has been noted that excessive enzyme amounts can lead to aggregation, which may hinder substrate binding. acs.org

The following table summarizes optimal conditions found in studies on the synthesis of octyl esters and related compounds.

Table 1: Optimized Parameters for Enzymatic Ester Synthesis

Product Enzyme Optimal Temperature (°C) Optimal Molar Ratio (Acid:Alcohol) Optimal Enzyme Conc. Reference
Octyl Acetate Fermase CALB™ 10000 60 1:2 2% (w/v) begellhouse.com
Octyl Oleate Rhizomucor miehei lipase - - - uc.pt
Octyl Esters (from WCO) Novozyme 435 60 1:2.5 (FFA:Octanol) 5 wt% of FFA researchgate.net
Octyl Formate Novozym 435 40 1:7 (Acid:Octanol) 15 g/L mdpi.com
Butyl Butyrate Aspergillus niger lipase 60 1:3 0.5 g redalyc.orgredalyc.org

Genetic Engineering and Directed Evolution for Enhanced Production

To overcome limitations of native enzymes, such as low stability or activity under industrial conditions, genetic engineering and directed evolution have emerged as powerful tools. researchgate.netresearchgate.net These techniques aim to create superior enzyme variants with enhanced properties for the synthesis of compounds like this compound.

Directed evolution involves mimicking natural selection in the laboratory through iterative cycles of gene mutagenesis, screening, and selection of improved variants. caltech.edunih.gov This approach has been successfully applied to enhance the production of this compound. In one study, a psychrophilic lipase from Croceibacter atlanticus (LipCA) was subjected to random mutagenesis using error-prone PCR. nih.gov A mutant, designated R1, was identified that exhibited significantly enhanced activity at low temperatures. nih.gov This mutant possessed five mutations and showed a higher catalytic efficiency (kcat/KM) at 10°C compared to the wild-type enzyme. nih.gov When immobilized, the R1 mutant synthesized this compound more rapidly than the wild-type enzyme, demonstrating the potential of this approach for developing biocatalysts suitable for low-temperature industrial processes. nih.gov

Site-directed mutagenesis, a rational design approach, is often used to understand the function of specific amino acid residues and to create targeted improvements. mdpi.com In the aforementioned study, back-mutations were introduced into the R1 mutant to identify the key amino acid changes responsible for the increased activity at low temperatures. nih.gov Three of the five mutations were found to be crucial for this enhancement. nih.gov Another study engineered a lipase from Geobacillus (GD-95RM) via random mutagenesis, resulting in a variant with 1.3-fold increased specific activity and greater resistance to higher temperatures (75-85 °C). nih.gov This engineered enzyme was successfully used in the synthesis of various fatty acid esters, including octyl oleate, under eco-friendly conditions. nih.gov

These molecular evolution techniques are instrumental in tailoring enzymes for specific industrial applications, improving their stability, activity, and selectivity for the efficient production of esters like this compound. researchgate.netresearchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve process sustainability. royalsocietypublishing.orgmlsu.ac.in In the context of this compound synthesis, this involves utilizing biocatalysts, employing safer solvents (or solvent-free systems), and using renewable resources. royalsocietypublishing.orgrsc.org

Biocatalysis is considered an inherently green technology because enzymes operate under mild conditions of temperature and pressure, are biodegradable, and exhibit high selectivity, which often eliminates the need for protecting groups and reduces byproduct formation. scielo.brresearchgate.netnih.gov The enzymatic synthesis of this compound using lipases is a prime example of a green chemistry approach, replacing harsh chemical catalysts. scielo.br

A significant advancement in the green synthesis of flavor esters is the use of solvent-free reaction systems. capes.gov.brnih.govnih.gov Organic solvents often pose environmental and health risks, and their elimination simplifies downstream processing and reduces waste. carlroth.com The synthesis of octyl acetate and methyl butyrate has been successfully demonstrated in solvent-free systems using immobilized lipase, achieving high molar conversions. capes.gov.brresearchgate.net These processes not only avoid the use of toxic solvents but can also be more economically viable by eliminating solvent recovery steps. nih.gov

The use of immobilized enzymes further enhances the sustainability of the process. Immobilization allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles. mdpi.comcapes.gov.br For example, an immobilized lipase used for octyl acetate synthesis was successfully reused eight times with only a 30% loss in initial activity. begellhouse.com

Furthermore, the integration of biocatalysis with other green techniques, such as using renewable feedstocks, contributes to a more sustainable production pipeline. rsc.org Research into using lipases from microbial sources grown on agro-industrial waste also represents a move towards a circular economy in chemical production. redalyc.org The application of these green chemistry principles is crucial for developing environmentally friendly and economically feasible methods for the industrial production of this compound. frontiersin.orgrsc.org

Biological Activities and Pharmacological Potential of Octyl Butyrate

Antimicrobial Properties

The antimicrobial capacity of octyl butyrate (B1204436) has been evaluated, with studies focusing on its effectiveness against bacteria and helminths.

Research into the antibacterial effects of octyl butyrate has shown varied results. When tested as a component of the essential oil from hogweed (Heracleum sphondylium subsp. ternatum), it was found that the essential oil itself, rich in octyl acetate (B1210297) and this compound, did not exhibit significant antibacterial activity in microdilution assays. researchgate.nettandfonline.comnih.gov Other studies have indicated that essential oils where n-octanol is the major constituent tend to show stronger antibacterial activity compared to those dominated by esters like octyl acetate and this compound. researchgate.net

The potential of this compound and related compounds to combat parasitic worms has been an area of scientific inquiry. Studies on various plant extracts and synthetic compounds have demonstrated anthelmintic effects against different types of worms. frontiersin.orgnih.govnih.govbioline.org.brresearchgate.net For instance, research on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives showed excellent activity against Pheretima posthuma and Ascaridia galli. frontiersin.org While these studies establish a basis for the anthelmintic potential of certain chemical structures, direct and specific research on the anthelmintic activity of this compound itself is an area that warrants further investigation.

Antibacterial Activity

Antioxidant Activity

The antioxidant potential of this compound has been examined through various in vitro assays. Studies have indicated that this compound does not show any significant antioxidant activity. researchgate.net When tested as part of the essential oil of Heracleum sphondylium subsp. ternatum, the oil's antioxidant effectiveness was considered low, a characteristic attributed to its high content of aliphatic esters like this compound. researchgate.net Further research on the essential oil of Heracleum moellendorffii, which contains this compound, also reported weak scavenging activity against the 2,2-diphenyl-1-picryl hydrazyl (DPPH) free radical. tandfonline.com

Cytotoxic and Anti-tumor Effects

A significant area of research for this compound has been its cytotoxic and potential anti-tumor effects on various cancer cell lines.

This compound has demonstrated notable cytotoxic activity against the human malignant melanoma A375 cell line. researchgate.nettandfonline.comnih.gov In a study evaluating the biological activities of the essential oil of Heracleum sphondylium subsp. ternatum, this compound was identified as the major compound responsible for the oil's cytotoxic effect on A375 cells. researchgate.nettandfonline.comnih.gov It displayed a significant half-maximal inhibitory concentration (IC50) value, indicating its potential as a cytotoxic agent against this type of cancer cell. researchgate.nettandfonline.comnih.gov

Similar to its effect on melanoma cells, this compound has also shown cytotoxic activity against the human colon carcinoma HCT116 cell line. researchgate.nettandfonline.comnih.gov Research has shown that this compound is a key contributor to the cytotoxic effects of the essential oil of Heracleum sphondylium subsp. ternatum on HCT116 cells. researchgate.nettandfonline.comnih.gov The compound exhibited a notable IC50 value, highlighting its cytotoxic potential against this colon cancer cell line. researchgate.nettandfonline.comnih.gov

Data Tables

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)IC50 (µM)
Human Malignant Melanoma (A375)20.19 researchgate.nettandfonline.comnih.gov100.8 researchgate.nettandfonline.comnih.gov
Human Colon Carcinoma (HCT116)55.35 researchgate.nettandfonline.comnih.gov276.3 researchgate.nettandfonline.comnih.gov

Activity against Human Malignant Melanoma (A375) Cell Line

Immunomodulatory Effects

Butyrate is a key molecule in the regulation of the immune system, exerting its influence through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs). nih.govbiorxiv.org These actions allow it to modulate inflammatory responses, alter gene expression, and regulate the function of multiple immune cells.

Butyrate is widely recognized for its potent anti-inflammatory properties. scienceopen.com It can suppress the activation of key inflammatory signaling pathways, most notably Nuclear Factor-kappa B (NF-κB). nih.govscienceopen.com By inhibiting NF-κB, butyrate reduces the production and secretion of a wide range of pro-inflammatory cytokines. scienceopen.com Studies on porcine alveolar macrophages challenged with lipopolysaccharide (LPS), a potent inflammatory stimulus, demonstrated that butyric acid treatment significantly reduced the secretion of Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.gov This effect is crucial as TNF-α is a key mediator that promotes the progression of inflammatory responses. mdpi.com

The anti-inflammatory effects of butyrate have been observed across various cell types and models. In human intestinal epithelial cells, butyrate down-regulates genes involved in inflammatory responses. ucdavis.edu It has also been shown to inhibit neutrophil recruitment in animal models of colitis and reduce the secretion of pro-inflammatory factors from mast cells. nih.gov

A primary mechanism through which butyrate exerts its effects is by acting as a histone deacetylase (HDAC) inhibitor. nih.govbiorxiv.org HDACs are enzymes that remove acetyl groups from histones, leading to more compact chromatin and repression of gene transcription. By inhibiting HDACs, butyrate promotes histone acetylation, which relaxes the chromatin structure and allows for the transcription of various genes. nih.gov

This epigenetic regulation has profound impacts on immune pathways. For example, butyrate-mediated HDAC inhibition can down-regulate the expression of genes encoding pro-inflammatory proteins, including cytokines like TNF-α and interleukins, as well as Toll-like receptors (TLRs). mdpi.comucdavis.edu In human primary intestinal epithelial cells, butyrate has been shown to significantly down-regulate the expression of genes such as NFKB1, IFNG (Interferon-gamma), and TLR2. ucdavis.edu Conversely, it can up-regulate the expression of anti-inflammatory or regulatory genes. For instance, butyrate enhances histone acetylation in the regulatory regions of the Foxp3 gene, a master regulator for regulatory T cells, thereby promoting its expression. nih.gov

Gene CategorySpecific Genes Down-regulated by ButyrateModel SystemReference
Pro-inflammatory Cytokines TNF-α, IL-6, IL-1βPorcine Macrophages, Human Cells nih.govscienceopen.commdpi.com
Signaling Pathways NFKB1 (Nuclear Factor Kappa Beta Subunit 1)Human Intestinal Epithelial Cells ucdavis.edu
Immune Receptors TLR2 (Toll Like 2 Receptor)Human Intestinal Epithelial Cells ucdavis.edu
Interferons IFNG (Interferon Gamma)Human Intestinal Epithelial Cells ucdavis.edu

Butyrate significantly influences the development and function of several key immune cell populations, often steering the immune system towards a state of tolerance. nih.gov

T-Regulatory Cells (Tregs): Butyrate is a potent inducer of peripheral Treg differentiation. nih.gov Tregs are crucial for maintaining immune homeostasis and preventing autoimmune reactions. Butyrate promotes the expression of the transcription factor Foxp3, which is essential for Treg development and function, largely through its HDAC inhibitory activity. nih.gov

Dendritic Cells (DCs): Dendritic cells are critical antigen-presenting cells that link innate and adaptive immunity. Butyrate can modulate DC maturation and function, often inducing a more tolerogenic phenotype. nih.gov It can impair the functional differentiation of human monocyte-derived DCs and suppress the expression of co-stimulatory molecules, thereby reducing their capacity to activate effector T cells. nih.gov

Macrophages: Butyrate can influence macrophage activity, generally promoting an anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. nih.gov

Neutrophils: Studies have shown that butyrate can inhibit the recruitment and activation of neutrophils, which are key effector cells in acute inflammation. nih.gov

Modulation of Gene Expression related to Immune Pathways

Metabolic Regulation

As a primary product of gut microbial fermentation, butyrate is intrinsically linked to host metabolism. It serves as a vital energy source for intestinal cells and acts as a signaling molecule that influences systemic energy homeostasis. researchgate.net

Butyrate is fundamental to maintaining a healthy gut environment. It is the preferred energy substrate for colonocytes (the epithelial cells of the colon), providing them with a significant portion of their energy requirements. biorxiv.orgopenmicrobiologyjournal.com This utilization of butyrate by colonocytes is critical for maintaining the integrity of the intestinal epithelial barrier. biorxiv.org

Butyrate strengthens the gut barrier by regulating the expression of tight junction proteins. biorxiv.org A strong barrier is essential for preventing the translocation of harmful substances like bacterial endotoxins from the gut lumen into the bloodstream, which can trigger inflammation. Furthermore, butyrate helps maintain an anaerobic environment in the colon, which is favorable for the growth of beneficial anaerobic bacteria, including other butyrate-producers. biorxiv.org It also promotes the production of antimicrobial peptides, which help shape the composition of the gut microbiome. openmicrobiologyjournal.com A reduction in butyrate-producing bacteria is often observed in patients with inflammatory bowel disease (IBD), highlighting its importance in intestinal health. biorxiv.org

Beyond the gut, butyrate that enters systemic circulation can influence whole-body energy metabolism. researchgate.net It has been recognized as an important mediator in the regulation of energy balance by the gut microbiota. researchgate.net

Research in animal models suggests that butyrate can improve metabolic health by:

Enhancing Insulin (B600854) Sensitivity: Butyrate has been reported to improve insulin sensitivity, which is a key factor in preventing and managing type 2 diabetes. researchgate.net

Regulating Lipid Metabolism: It may improve lipid profiles and reduce fat accumulation in the liver (hepatic steatosis). taylorandfrancis.comresearchgate.net Studies in obese mice have shown that butyrate can improve hepatic mitochondrial function, increasing fatty acid oxidation and reducing intracellular lipid accumulation. nih.gov

Modulating Appetite: Butyrate can stimulate the secretion of anorexic gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can help regulate food intake. biorxiv.orgresearchgate.net

Metabolic ProcessEffect of ButyrateKey MechanismsReference
Intestinal Energy Supply Primary energy source for colonocytesβ-oxidation within epithelial cells biorxiv.orgopenmicrobiologyjournal.com
Gut Barrier Function Enhances integrityRegulates tight junction protein expression biorxiv.org
Systemic Energy Homeostasis Improves insulin sensitivity, reduces fat accumulationActivation of AMPK, modulation of gut hormones (GLP-1, PYY) researchgate.netresearchgate.netnih.gov
Hepatic Metabolism Improves mitochondrial function, increases fatty acid oxidationActivation of AMPK-acetyl-CoA carboxylase pathway nih.gov

Other Biological Activities

Attractant Properties for Specific Organisms

This compound has demonstrated notable attractant properties for certain insect species, particularly social wasps of the Vespula genus, commonly known as yellowjackets. Research has shown that this chemical compound can effectively lure these insects, making it a person of interest for use in trapping and monitoring programs for pest control.

Field studies have identified specific species of yellowjackets that are attracted to this compound. In New Zealand beech forests, field tests revealed that this compound was one of the few synthetic chemicals, along with heptyl butyrate, to attract significantly higher numbers of the common wasp (Vespula vulgaris) compared to non-baited traps. nih.govresearchgate.net Further investigations into a series of straight-chain butyrates confirmed that peak biological activity for attracting social wasps occurred with hexyl butyrate, heptyl butyrate, this compound, and nonyl butyrate. nih.gov

Similarly, research in the United States has documented the effectiveness of this compound as an attractant for the western yellowjacket, Vespula pensylvanica. unl.edu Studies have also noted its potential as a component in lures for other Vespula species, including Vespula atropilosa. unl.edu The combination of this compound with other compounds, such as acetic acid, has been explored to enhance the attractiveness of traps for various yellowjacket species. unl.edu While this compound is a known attractant, some research suggests that a combination of other compounds can result in a more powerful lure. For instance, a lure containing a mix of six compounds, including heptyl butanoate, showed a significant improvement in attracting Vespula vulgaris over octyl butanoate alone. researchgate.net

The following table summarizes the findings from various studies on the attractant properties of this compound for different wasp species.

Attractant Compound(s)Target Organism(s)Key Findings
This compoundVespula vulgaris (Common Wasp)Significantly attracted higher numbers of wasps compared to non-baited traps in New Zealand beech forests. nih.govresearchgate.net
This compoundVespula pensylvanica (Western Yellowjacket)Confirmed as an effective attractant. unl.edu
Heptyl butyrate and this compoundVespula vulgaris and Vespula germanicaBoth compounds attracted significantly more wasps than non-baited traps. nih.gov
Heptyl butyrate, this compound, Hexyl butyrate, Nonyl butyrateSocial WaspsDemonstrated peak biological activity in attracting social wasps. nih.gov
Heptyl butyrate and this compoundVespula squamosaA mixture of these compounds was used in trapping studies. bioone.org

Potential as a Therapeutic Agent

Preliminary research has indicated that this compound may possess therapeutic potential, particularly in the realm of oncology. Studies have investigated its cytotoxic effects against various cancer cell lines, suggesting a role as a potential anti-cancer agent.

A significant finding comes from research on the essential oil of hogweed (Heracleum sphondylium L. subsp. ternatum), where this compound is a major constituent. diva-portal.org In this study, the essential oil and its primary components, octyl acetate and this compound, were tested for their biological activities. The research highlighted the cytotoxic activity of the essential oil against human malignant melanoma (A375) and human colon carcinoma (HCT116) cells. diva-portal.org

Notably, when the major components were tested individually, this compound was identified as the primary compound responsible for this cytotoxic effect. diva-portal.org It displayed significant activity against both the A375 and HCT116 cell lines. This finding is particularly interesting as it suggests that this compound itself, and not just the essential oil as a whole, possesses these anti-cancer properties.

The following table details the cytotoxic activity of this compound against the tested cancer cell lines.

Cell LineCancer TypeIC₅₀ Value of this compound (µg/mL)IC₅₀ Value of this compound (µM)
A375Human Malignant Melanoma20.19100.8
HCT116Human Colon Carcinoma55.35276.3

It is important to note that while these findings are promising, research into the therapeutic potential of this compound is still in its early stages. Further investigation is required to fully understand its mechanisms of action and to explore its potential applications in a clinical setting.

Structure Activity Relationship Sar Studies of Octyl Butyrate

Correlation of Molecular Structure with Biological Activity

The structure of an ester, comprising an alcohol and a carboxylic acid component, dictates its physicochemical properties and, consequently, its biological interactions. In octyl butyrate (B1204436), the octyl group (from octanol) and the butyrate group (from butyric acid) determine its characteristics.

Research has shown that the length of the alkyl chain in esters is a critical factor influencing their biological activity. For instance, in a study comparing the cytotoxic effects of components from hogweed essential oil, octyl butyrate demonstrated notable activity against human malignant melanoma (A375) and human colon carcinoma (HCT116) cell lines. researchgate.nettandfonline.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were 20.19 μg/mL for A375 cells and 55.35 μg/mL for HCT116 cells. tandfonline.com In contrast, octyl acetate (B1210297), which has a shorter acyl chain (acetate) than butyrate, showed weaker activity. researchgate.net This suggests that the butyrate moiety is a key contributor to the observed cytotoxicity.

Furthermore, studies on other butyrate esters, such as resveratrol (B1683913) butyrate esters, have indicated that the esterification with butyric acid can enhance certain biological activities compared to the parent molecule. mdpi.comnih.govnih.gov This enhancement is attributed to changes in properties like lipophilicity and cellular uptake. The hydrophobic nature of this compound, evidenced by its high LogP value, contributes to its stability in oil-based formulations and its function as a flavor and fragrance component.

The antimicrobial effects of butyrate and its derivatives have also been a subject of investigation. Butyrate itself can exert direct antimicrobial effects and modulate the host's immune response. nih.gov While specific SAR studies on the antimicrobial properties of a wide range of octyl esters are not extensively detailed in the provided results, the general principle holds that the lipophilicity conferred by the octyl chain, combined with the biological activity of the butyrate group, is crucial.

The following table summarizes the cytotoxic activity of this compound against two cancer cell lines:

Cell LineTypeIC50 (μg/mL)IC50 (µM)
A375Human Malignant Melanoma20.19100.8
HCT116Human Colon Carcinoma55.35276.3

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mst.dk These models are valuable for predicting the activity of new compounds and understanding the mechanisms of action.

For aliphatic esters, including those structurally related to this compound, QSAR studies have been conducted to predict their toxicity. One such study focused on the toxicity of 48 aliphatic esters against the protozoan Tetrahymena pyriformis. farmaciajournal.com The study utilized weighted holistic invariant molecular (WHIM) descriptors to quantify the molecular structure. The resulting QSAR models demonstrated a strong correlation between the molecular size of the esters and their toxicity, with correlation coefficients (r²) greater than 0.910. farmaciajournal.com This indicates that as the size of the ester molecule increases, its toxicity to T. pyriformis also tends to increase in a predictable manner.

Another QSAR study on a series of 56 aliphatic esters used molecular compressibility descriptors to model their toxicity. researchgate.net This approach also yielded robust models, further supporting the idea that the physical properties of the ester molecules are key determinants of their biological effects.

While these studies did not specifically focus on this compound, the principles derived from them are applicable. The molecular descriptors used in these models, which account for size, shape, and electronic properties, would be influenced by the eight-carbon chain of the octyl group and the four-carbon chain of the butyrate group in this compound.

QSAR has also been applied to understand the relationship between chemical structure and sensory properties. A study on various volatile organic compounds, including acetate esters, used QSAR to analyze odor and nasal pungency thresholds. oup.com Such models can help in predicting the sensory characteristics of compounds like this compound, which is used as a flavoring and fragrance agent. thegoodscentscompany.comthegoodscentscompany.com

The development of robust QSAR models relies on accurate molecular descriptors. nih.gov These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Related to the electronic properties of the molecule.

Impact of Isomeric Forms on Biological Activity

Isomers are molecules that have the same molecular formula but different arrangements of atoms. These structural differences can lead to significant variations in biological activity. For this compound, isomeric forms can arise from branching in either the octyl or the butyrate portion of the molecule.

For example, while n-octyl butyrate has a straight eight-carbon chain, its isomer, 2-ethylhexyl butyrate, has a branched octyl chain. These structural differences can affect how the molecule interacts with biological receptors or enzymes.

A study on the attraction of the common wasp, Vespula vulgaris, to various esters found that different isomers of the same ester could elicit different behavioral responses. While this study did not specifically test this compound isomers, it highlights the principle that isomeric form can be critical for biological activity in insects.

In the context of anticholinergic agents, research on soft glycopyrrolate (B1671915) analogues, which are ester-containing compounds, demonstrated that different stereoisomers (a specific type of isomerism) had markedly different receptor affinities. ingentaconnect.com For instance, in a series of hexyl and octyl esters, the spatial arrangement of the atoms had a significant impact on their ability to bind to muscarinic receptors. ingentaconnect.com This underscores the importance of stereochemistry in determining biological activity.

The following table lists some isomers of this compound and their structural differences:

Isomer NameStructural Difference
n-Octyl butyrateStraight-chain octyl group
2-Ethylhexyl butyrateBranched-chain octyl group (2-ethylhexyl)
Isothis compoundBranched-chain octyl group (isooctyl)
sec-Octyl butyrateThe ester linkage is at the second carbon of the octyl chain
n-Butyl octanoateThe alcohol and acid components are swapped
Isobutyl octanoateBranched-chain butyl group and straight-chain octanoyl group

Analytical Methodologies for Octyl Butyrate

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a semi-volatile compound like octyl butyrate (B1204436), gas chromatography is the most prominent and effective method.

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for assessing the purity and quantifying the concentration of octyl butyrate. vulcanchem.com It is particularly effective for analyzing volatile and semi-volatile compounds. ekb.eg In this technique, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a heated column. ekb.eg

For the analysis of this compound, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed for purity assessment, capable of achieving resolutions greater than 98% on polar capillary columns. vulcanchem.com Research on the composition of wild parsnip fruit utilized a Hewlett-Packard 5890 gas chromatograph with an Alltech SE-30 column (30 m x 0.32 mm ID) for the separation and quantification of this compound. oup.com In such analyses, an internal standard, such as hexadecane, is often added to the sample extract to improve the accuracy of quantification. oup.com The purity of commercial this compound is also typically determined by GC, with specifications often requiring a purity of 96-98% or greater. thermofisher.comtcichemicals.com

Table 1: Example GC Parameters for this compound Analysis

Parameter Value/Description Source(s)
Instrument Hewlett-Packard 5890 Gas Chromatograph oup.com
Column Alltech SE-30 (30 m x 0.32 mm ID) oup.com
Detector Flame Ionization Detector (FID) vulcanchem.com
Internal Standard 0.1% Hexadecane in Hexane oup.com

| Purity Assay | >98.0%(GC) | tcichemicals.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds in complex mixtures. ekb.egnih.gov This method is frequently used to identify this compound in natural products like essential oils. mdpi.comnih.gov

In a typical GC-MS analysis, compounds separated by the GC column enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). nih.govmdpi.com The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. nih.gov For this compound, the mass spectrum characteristically shows a base peak at m/z 71 (butyryl ion) and other significant peaks at m/z 43, 89, 41, and 70. vulcanchem.comnih.gov The molecular ion peak can also be observed at m/z 200. vulcanchem.com

Studies on the essential oil of Heracleum persicum have used GC-MS to identify and quantify n-octyl butyrate, with contents ranging from 2.33% to 5.65%. mdpi.comvulcanchem.com Similarly, headspace GC-MS (HS-GC-MS) has been employed to identify the volatile compounds from the fruit of Heracleum sosnowskyi. nih.gov

Table 2: GC-MS Parameters and Spectral Data for this compound

Parameter Value/Description Source(s)
Analysis Type Identification and Quantification in Essential Oils mdpi.comnih.gov
Ionization Mode Electron Ionization (EI), 70 eV nih.govmdpi.com
Molecular Ion (M+) m/z 200 vulcanchem.com
Key Mass Fragments (m/z) 43 (99.99), 71 (86.44), 89 (63.64), 41 (56.35), 70 (40.69) nih.gov
GC System Agilent 6890 mdpi.com
MS Detector Agilent 5973 mdpi.com
Column BPX5 (30 m, 0.25 mm ID, 0.25 µm film) mdpi.com

| Carrier Gas | Helium | mdpi.com |

Spectroscopic Techniques

Spectroscopic methods are used to determine the molecular structure of compounds by measuring their interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, as documented by the NIST/EPA Gas-Phase Infrared Database, shows characteristic absorption bands. nist.gov A strong absorbance at 1740 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester group, and another at 1250 cm⁻¹ is indicative of the C-O ester stretch. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹³C NMR data reveals specific chemical shifts for each carbon atom in the structure. nih.gov

Table 3: Spectroscopic Data for this compound

Technique Parameter Value Source(s)
Infrared (IR) C=O Stretch 1740 cm⁻¹ vulcanchem.com
C-O Stretch 1250 cm⁻¹ vulcanchem.com
¹³C NMR Solvent CDCl₃ nih.gov

Advanced Detection and Quantification Methods

Beyond standard GC and spectroscopic techniques, more advanced methodologies can be applied for the detection and quantification of esters like this compound, especially in complex biological or food matrices. These methods often focus on improving sensitivity, specificity, and throughput.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing a wide range of compounds. ekb.egnih.gov While GC-MS is generally preferred for volatile compounds like this compound, LC-MS is well-suited for less volatile or polar compounds. ekb.eg For related short-chain fatty acids (SCFAs), LC-MS is a robust method, often requiring a derivatization step to improve chromatographic separation and detection sensitivity. mdpi.com Techniques such as ultra-high-pressure LC (UHPLC) can significantly shorten analysis times compared to GC without compromising resolution. mdpi.com

Advanced sample preparation techniques are critical for accurate quantification. For complex samples, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed to clean up the sample extract and remove interfering matrix components before chromatographic analysis. ekb.eg For targeted analysis of short-chain fatty acids from fecal samples, a typical workflow involves liquid-liquid extraction with a solvent like ethyl acetate (B1210297), followed by chemical derivatization to enhance volatility for GC-MS analysis. mtoz-biolabs.com While this compound itself is sufficiently volatile, such derivatization strategies are crucial for analyzing its non-volatile precursors or metabolites.

The use of isotopically labeled internal standards is an advanced quantification strategy that can correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results. mdpi.com

Environmental Fate and Ecotoxicology of Octyl Butyrate

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of octyl butyrate (B1204436), like other simple esters, is expected to proceed via hydrolysis as the initial step in both aquatic and terrestrial environments. This process breaks the ester bond, yielding n-octanol and butyric acid. Following hydrolysis, both n-octanol and butyric acid are readily biodegradable and are further metabolized by microorganisms.

The ultimate aerobic biodegradation of similar compounds, alkylphenol ethoxylates and their intermediates, has been shown to have half-lives ranging from one to four weeks in various environmental compartments, including fresh water, seawater, and soil. researchgate.net This provides further evidence for the likely rapid and extensive biodegradation of octyl butyrate in the environment. researchgate.net

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). While specific experimental data on the bioaccumulation of this compound is limited, information on related esters can provide insights. For instance, ethyl butyrate has a low estimated bioconcentration factor (BCF) of 8, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov

The log Kow for DCOIT, another organic compound, has been reported to range from 2.8 to 6.4, indicating that its bioaccumulation can be variable and influenced by environmental conditions. mdpi.com For a chemical to be considered bioaccumulative, the BCF or Bioaccumulation Factor (BAF) values are typically above 2000. mdpi.com Given the relatively simple structure and expected rapid metabolism of this compound, its potential for significant bioaccumulation is considered to be low.

Predicted Environmental Concentration (PEC) Modeling

Predicted Environmental Concentration (PEC) modeling is a method used to estimate the concentration of a chemical in various environmental compartments. This modeling takes into account factors such as the volume of use, physicochemical properties, and emission rates. researchgate.netrivm.nl For fragrance ingredients like this compound, a tiered approach to risk assessment often begins with estimating the PEC in the aquatic environment. researchgate.netresearchgate.net

The process involves calculating the Process Contribution (PC), which is the concentration of the substance released into the environment. www.gov.uk This PC is then added to the existing background concentration to determine the PEC. www.gov.uk Models like the European Union System for the Evaluation of Substances (EUSES) are used to calculate regional PECs, which then inform human and environmental exposure assessments. rivm.nleuropa.eu If the initial PEC to Predicted No-Effect Concentration (PNEC) ratio is greater than one, further refinement of the PEC and PNEC is conducted using more specific models and experimental data. researchgate.net

Aquatic Toxicity Assessment (e.g., Daphnia magna, Pimephales promelas)

Assessing the aquatic toxicity of this compound is crucial for understanding its potential impact on aquatic ecosystems. While direct toxicity data for this compound is scarce in the provided results, data for related compounds and general approaches to aquatic toxicity assessment for fragrance materials offer valuable context.

A common approach involves using Quantitative Structure-Activity Relationships (QSAR) to predict the effect level of a substance on aquatic organisms like Daphnia magna (a water flea) and Pimephales promelas (the fathead minnow). researchgate.net From this predicted effect level, a Predicted No-Effect Concentration (PNEC) is calculated by applying an assessment factor to account for uncertainty. researchgate.neteuropa.eu

For structurally similar esters, aquatic toxicity data is available. For example, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for di-n-butyl-ortho-phthalate in Pimephales promelas is 1.1 mg/L. oup.com In contrast, di-n-octyl-ortho-phthalate was not found to be acutely toxic to fathead minnows at concentrations exceeding its water solubility. oup.com For Daphnia magna, 21-day chronic tests showed adverse reproductive effects at concentrations of 1.91 mg/L for di-n-butyl-ortho-phthalate. oup.com This information suggests that the toxicity of esters to aquatic organisms can vary significantly based on their specific chemical structure.

Table 1: Aquatic Toxicity Data for Related Esters

CompoundOrganismEndpointValue (mg/L)Source
Di-n-butyl-ortho-phthalatePimephales promelas96-h LC501.1 oup.com
Di-n-butyl-iso-phthalatePimephales promelas96-h LC500.90 oup.com
Di-n-butyl-tere-phthalatePimephales promelas96-h LC500.61 oup.com
Di-n-butyl-ortho-phthalateDaphnia magna21-d Chronic (Reproduction)1.91 oup.com
Di-n-butyl-iso-phthalateDaphnia magna21-d Chronic (Reproduction)0.20 oup.com
Di-n-butyl-tere-phthalateDaphnia magna21-d Chronic (Reproduction)0.64 oup.com

Terrestrial Toxicity

Information regarding the specific terrestrial toxicity of this compound is not detailed in the provided search results. However, general principles of ecotoxicology suggest that the primary route of exposure for terrestrial organisms would be through contaminated soil and ingestion of contaminated food sources. The European Chemicals Agency (ECHA) registration dossiers for similar substances, such as octyl acetate (B1210297) and ethyl butyrate, indicate that terrestrial toxicity is a required endpoint for a comprehensive environmental risk assessment. europa.eueuropa.eu This includes assessing toxicity to soil macroorganisms (like earthworms), terrestrial arthropods, plants, and soil microorganisms. europa.eueuropa.eu Given the expected rapid biodegradation of this compound in soil, the risk of long-term terrestrial toxicity is likely to be low.

Environmental Risk Assessment Methodologies

The environmental risk assessment for chemicals like this compound follows a structured methodology. researchgate.net This process begins with an analysis of existing data and can include in silico analysis and identification of "read-across" analogs. researchgate.netresearchgate.net A key component is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net If the PEC/PNEC ratio is below one, the material is generally considered to have a negligible environmental risk at current use levels. researchgate.net

If the ratio exceeds one, the assessment proceeds to a higher tier, which may involve refining the PEC and PNEC values using more sophisticated models like the Ecological Structure-Activity Relationships (ECOSAR) or conducting new ecotoxicological studies to obtain measured endpoints. researchgate.net This iterative approach ensures a conservative and precautionary assessment of the potential environmental risk. researchgate.net The fundamental principles of environmental risk assessment for industrial chemicals are well-established and applied across various jurisdictions. ecetoc.org

Regulatory Science and Safety Assessment of Octyl Butyrate

Toxicological Evaluations and Safety Assessments

The safety of octyl butyrate (B1204436) for its use in various consumer products, primarily as a flavoring agent and fragrance ingredient, has been established through a combination of toxicological evaluations, exposure assessments, and the application of risk assessment principles like the Threshold of Toxicological Concern (TTC).

In vitro and In vivo Toxicology Studies

The toxicological profile of octyl butyrate, like other simple aliphatic esters, has been evaluated by various scientific bodies. These esters are generally anticipated to be hydrolyzed into their corresponding alcohol (octanol) and carboxylic acid (butyric acid). The safety of these hydrolysis products is well-documented, forming a basis for the safety assessment of the parent ester.

Subchronic studies on related compounds, such as octyl palmitate, have shown it to be nontoxic in dermal applications. cir-safety.org The Research Institute for Fragrance Materials (RIFM) follows a comprehensive safety assessment process that includes reviewing available toxicological data. In the absence of specific data, a TTC approach is often utilized, which establishes a conservative exposure level below which there is a low probability of adverse health effects. researchgate.net This approach relies on extensive databases of toxicological studies from structurally similar chemicals. researchgate.net

Genotoxicity Assessments (e.g., BlueScreen HC assay)

Genotoxicity assessment is a critical component of safety evaluation. For fragrance ingredients like this compound, a tiered approach to testing is often employed, starting with high-throughput screening assays. nih.gov

The BlueScreen HC assay is a mammalian cell-based in vitro test used to screen for potential genotoxicity and cytotoxicity. nih.govresearchgate.net This assay measures the induction of the GADD45a gene, which is involved in DNA damage response. researchgate.net The Research Institute for Fragrance Materials (RIFM) has utilized the BlueScreen HC assay as a screening tool to prioritize materials for further testing and as supporting evidence in read-across approaches. researchgate.netnih.gov

A study analyzing 371 fragrance materials with the BlueScreen HC assay found it to be a robust screening tool. researchgate.netnih.gov Key findings from the validation of the BlueScreen HC assay for fragrance materials include:

High Negative Predictivity : The assay did not generate any false negatives in the dataset, meaning it correctly identified substances that are not genotoxic in higher-tier tests. This is crucial for public health protection. researchgate.netnih.gov

High False-Positive Rate : The assay showed a high percentage of false-positive results, leading to poor positive predictivity. A positive result in the BlueScreen HC assay does not necessarily mean the substance is genotoxic and warrants further investigation with more specific tests. researchgate.net

Utility : Despite the high false-positive rate, the assay is considered a valuable screening tool to detect the potential genotoxic activity of fragrance materials and helps prioritize them for further assessment. nih.govresearchgate.net

Skin Sensitization and Irritation Studies

The potential for a substance to cause skin irritation or allergic contact dermatitis (sensitization) is a key consideration for ingredients used in cosmetics and personal care products.

Safety Data Sheets for this compound provide mixed information, with some indicating it may cause mild skin irritation. vigon.com However, other sources state that based on available data, it does not meet the criteria for classification as a skin irritant. vigon.comthegoodscentscompany.com Tests on related esters, such as octyl palmitate, have found them to be non-irritating and non-sensitizing in rabbit skin tests. cir-safety.org Formulations containing high concentrations (40-50%) of octyl palmitate produced only mild irritation in one study. cir-safety.org

For skin sensitization, the mechanism involves a chemical (hapten) modifying skin proteins, which then elicits a T-cell-mediated immune response. researchgate.net Modern safety assessments for sensitization often use a combination of in vitro methods that address the key events in the adverse outcome pathway (AOP) for skin sensitization. These can include:

Direct Peptide Reactivity Assay (DPRA): Assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008). europa.eu

Keratinocyte Activation Assays (e.g., LuSens): Measures the activation of keratinocytes, a key event in the induction of sensitization. europa.eu

Dendritic Cell Activation Assays (e.g., h-CLAT): Evaluates the activation of dendritic cells, which are crucial for initiating the immune response. europa.eu

For similar esters like butyl butyrate, a read-across approach using data from ethyl hexanoate (B1226103) predicted it to be a non-sensitizer. europa.eu The Human Repeated Insult Patch Test (HRIPT) has also been historically used in the fragrance industry to confirm the absence of skin sensitization. researchgate.net Based on the available data, this compound is not classified as a skin sensitizer. vigon.comthegoodscentscompany.com

Aggregate Exposure Modeling

To ensure the safety of fragrance ingredients like this compound, it is essential to understand the total consumer exposure from all potential sources, a concept known as aggregate exposure. The Creme RIFM model is a sophisticated tool used for this purpose. researchgate.netresearchgate.net

This model estimates aggregate systemic exposure by combining data on:

Consumer Habits and Practices: Information on the use of multiple product types (e.g., body lotions, sprays, soaps) by individuals. researchgate.netresearchgate.net

Ingredient Concentration: The levels of the specific fragrance ingredient in those different product types. researchgate.net

Exposure Routes: The model considers dermal, oral, and inhalation routes of exposure. researchgate.net

Studies using this model have shown that it provides a more realistic and less conservative estimate of exposure compared to older, deterministic methods. For the fragrances investigated, aggregate exposure calculated with the Creme RIFM model was 11.5 to 25 times lower than deterministic calculations. researchgate.netresearchgate.net This comprehensive approach allows for a more accurate risk assessment by comparing realistic exposure levels to established no-effect levels from toxicological studies. nih.gov

Regulatory Status and Guidelines

This compound is recognized and regulated as a flavoring agent and fragrance ingredient by numerous international bodies. Its safety for use in food is based on its low toxicity, rapid hydrolysis to safe and endogenous substances, and low estimated dietary exposure.

In the United States, this compound is listed by the Food and Drug Administration (FDA) as a substance that can be added to food, under 21 CFR 172.515. nih.govvulcanchem.com It is also recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) , holding FEMA number 2807. nih.govfemaflavor.org

In Europe, the European Food Safety Authority (EFSA) has evaluated aliphatic esters, including this compound, as part of its program for flavouring substances. thegoodscentscompany.com According to the European Chemicals Agency (ECHA), under the CLP Regulation, the majority of notifications from companies indicate that this compound has no classified hazards. europa.eu

Below is a table summarizing the key regulatory and identification numbers for this compound.

IdentifierValueAuthority/Source
CAS Number110-39-4Chemical Abstracts Service femaflavor.org
FEMA Number2807Flavor and Extract Manufacturers Association femaflavor.org
JECFA Number155Joint FAO/WHO Expert Committee on Food Additives who.int
FDA 21 CFR172.515U.S. Food and Drug Administration nih.govvulcanchem.com
EC Number203-762-4European Community vigon.com
COE Number272Council of Europe who.int

European Food Safety Authority (EFSA) Evaluations

This compound is included in the Union list of flavouring substances that are approved for use in and on foods in the European Union under Regulation (EC) No 1334/2008. europa.eu This inclusion signifies that it has undergone a safety assessment and is considered not to pose a risk to consumer health at the specified levels of use.

EFSA evaluates flavouring substances through a group-based approach. Esters like this compound fall into broad chemical groups that are assessed together. For instance, EFSA's Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has issued scientific opinions on groups such as "straight-chain primary aliphatic alcohols/aldehydes/acids, acetals and esters," concluding on their safety for animal species at specified concentrations in feed, which in turn indicates no safety concern for consumers. europa.eunih.gov While a singular, standalone EFSA opinion dedicated exclusively to this compound is not the standard procedure, its safety is established through these group evaluations and its formal listing as an approved flavouring substance. europa.eu The process integrates data on structure-activity relationships, intake levels, metabolism, and toxicity. nih.gov

Joint FAO/WHO Expert Committee on Food Additives (JECFA)

Table 1: JECFA Evaluation Summary for this compound

ParameterDetailsReference(s)
Chemical Name This compound nih.gov
JECFA Number 155 nih.govfao.orgfemaflavor.org
Evaluation Year 1997 nih.govwho.int
Conclusion No safety concern at current levels of intake when used as a flavouring agent. nih.govwho.int
Report TRS 884-JECFA 49/52 nih.gov
Toxicology Monograph FAS 40-JECFA 49/297 nih.gov

Research Institute for Fragrance Materials (RIFM) Safety Assessments

The Research Institute for Fragrance Materials (RIFM) conducts comprehensive safety assessments of fragrance ingredients, including this compound. nih.govnih.gov These assessments are published in peer-reviewed journals and form the basis for the safe use standards set by the International Fragrance Association (IFRA).

The RIFM safety assessment for this compound evaluates a wide range of potential toxicological endpoints to ensure its safety for use in consumer products. nih.gov The evaluation relies on available data for this compound and, where necessary, employs read-across principles, using data from structurally similar chemicals (analogs) to fill data gaps. lu.se

Table 2: Summary of Toxicological Endpoints Evaluated by RIFM for this compound and its Analogs

EndpointEvaluation StatusMethod/CommentReference(s)
Genotoxicity Not expected to be genotoxicBased on data from read-across analog hexyl isobutyrate. lu.senii.ac.jp
Repeated Dose Toxicity Margin of Exposure (MOE) > 100Based on data from an analog. lu.se
Reproductive Toxicity Margin of Exposure (MOE) > 100Based on data from an analog. lu.se
Skin Sensitization No Expected Sensitization Induction Level (NESIL) establishedBased on data from analog hexyl 2-methylbutyrate. lu.se
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenicBased on ultraviolet/visible (UV/Vis) spectra. lu.se
Local Respiratory Toxicity Exposure is below the Threshold of Toxicological Concern (TTC)Evaluated using the TTC for a Cramer Class I material. lu.se
Environmental Safety Not Persistent, Bioaccumulative, and Toxic (PBT)Assessed according to IFRA Environmental Standards. lu.se

The collective information from these endpoint evaluations supports the safe use of this compound as a fragrance ingredient under the conditions established by the IFRA Standards. lu.se An update to the RIFM safety assessment was published in 2024, reaffirming its safety profile. nih.govresearcher.life

Application of Threshold of Toxicological Concern (TTC) Approach

The Threshold of Toxicological Concern (TTC) is a risk assessment principle used to establish a human exposure threshold for chemicals with limited or no specific toxicity data, below which there is a very low probability of adverse health effects. europa.euljmu.ac.uk This approach is widely used by regulatory bodies, including for the assessment of food flavourings and cosmetic ingredients. researchgate.netcanada.ca

The TTC approach categorizes chemicals into one of three structural classes (Cramer classes I, II, or III) based on their chemical structure, which predicts their likely toxicity. oup.com

Cramer Class I: Simple structures with low predicted toxicity.

Cramer Class II: Less innocuous structures than Class I, but without clear toxicity alerts.

Cramer Class III: Structures suggesting potential for significant toxicity.

This compound, as a simple aliphatic ester, is assigned to Cramer Class I. The TTC approach is particularly relevant for assessing the risk of substances at very low exposure levels, which is often the case for fragrance ingredients. For instance, in the RIFM safety assessment of the related compound octyl isobutyrate, the TTC for a Cramer Class I material was used to evaluate the local respiratory toxicity endpoint, demonstrating that the exposure was well below the conservative threshold of 1.4 mg/day. lu.se This application of the TTC provides a scientifically robust method for ensuring safety in the absence of chemical-specific inhalation toxicity data. researchgate.net

Risk Management and Mitigation Strategies

Risk management and mitigation for this compound are based on the findings of the safety assessments conducted by bodies like JECFA and RIFM. The primary strategy is exposure-based risk management.

For Food Use: The key risk management strategy is adherence to the levels of use for which JECFA determined there is "no safety concern". who.int As a legally approved flavouring in the EU, its use levels in various food categories are regulated to ensure that consumer exposure remains well below any level that would pose a health risk. europa.eu

For Fragrance Use: The IFRA Standards constitute the primary risk management tool. These standards may restrict the concentration of an ingredient in different types of consumer products (e.g., creams, soaps, perfumes) based on the RIFM safety assessment to prevent adverse effects like skin sensitization. lu.se

Occupational Settings: In manufacturing and handling, risk mitigation involves standard industrial hygiene practices. Safety Data Sheets (SDS) for this compound recommend measures such as using well-ventilated areas, wearing appropriate protective gloves and clothing to prevent skin contact, and using eye protection. fishersci.com

Product Formulation: For finished consumer products like cosmetics, risk mitigation also includes ensuring the stability of the ingredient within the formulation. This can involve the addition of antioxidants to prevent degradation and the implementation of strict quality control during manufacturing to avoid contamination. europa.eusysrevpharm.org

Future Directions and Emerging Research Areas

Novel Applications in Pharmaceutical and Agricultural Industries

While primarily known for its sensory characteristics, octyl butyrate (B1204436) is being investigated for new roles in the pharmaceutical and agricultural sectors. In pharmaceuticals, it is being explored as an excipient in drug formulations, where it can aid in the delivery of active ingredients and enhance product stability. chemimpex.com Its use in agricultural chemicals, such as pesticides and herbicides, is also an area of interest, where it can act as a carrier to improve the effectiveness of the active compounds. chemimpex.com

The broader class of butyrate derivatives is recognized for its potential in medicine. nih.gov Butyric acid and its salts are known to have immunomodulatory and anti-inflammatory properties. nih.govwikipedia.org Research into butyrate suggests it could play a role in managing conditions like diabetic kidney disease by ameliorating metabolic disorders and kidney injury. frontiersin.org These findings open up the possibility that octyl butyrate, as a butyrate ester, may possess similar bioactive properties that could be harnessed for therapeutic purposes. Further research is needed to determine if this compound itself exhibits these effects.

Advanced Bioproduction Strategies

The synthesis of this compound is evolving from traditional chemical methods towards more sustainable and efficient enzymatic and biotechnological approaches. vulcanchem.com

Enzymatic Synthesis: Recent advancements have focused on using lipases for the synthesis of this compound and other alkyl butyrates. vulcanchem.comjmb.or.kr These enzymatic methods offer high specificity, milder reaction conditions, and a reduced environmental impact compared to chemical synthesis. vulcanchem.commdpi.com Studies have explored various lipases, including a psychrophilic mutant lipase (B570770) from Croceibacter atlanticus, which operates efficiently at lower temperatures, thereby saving energy. vulcanchem.comresearchgate.net Research has also demonstrated that some lipases can maintain their synthetic activity for extended periods in organic solvents. vulcanchem.com For instance, immobilized Rhodococcus cutinase has been effectively used to synthesize various alkyl butyrates, with a notable preference for certain alcohol chain lengths (C6 > C4 > C8 > C10 > C2). jmb.or.krjmb.or.kr

Metabolic Engineering and Bioderivatization: Metabolic engineering of microorganisms presents a promising avenue for the bioproduction of this compound. This involves creating microbial hosts capable of producing the compound from renewable feedstocks. scirp.org A strategy known as bioderivatization is being explored to enhance the production of chemicals like 1-octanol, a precursor to this compound. nih.gov This process involves converting the target chemical into a derivative in vivo, which can improve productivity by increasing solubility and facilitating removal from the culture. nih.gov Such strategies could be adapted for the efficient, large-scale production of this compound.

Mechanistic Studies of Biological Activities

While research on the specific biological mechanisms of this compound is still emerging, studies on its constituent parts, butyrate and octanol (B41247), provide a foundation for future investigations. Butyrate is a well-studied short-chain fatty acid with a range of biological effects. wikipedia.orgfrontiersin.orgnih.gov

Key mechanisms of butyrate action include:

Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of HDACs, which are enzymes that regulate gene expression. wikipedia.orgfrontiersin.orgbiorxiv.org This inhibition can lead to anti-inflammatory and anti-cancer effects. wikipedia.org

G-Protein Coupled Receptor (GPCR) Activation: Butyrate can signal through several GPCRs, such as GPR41, GPR43, and GPR109A, to modulate immune responses. frontiersin.orgbiorxiv.orgmdpi.com

Antimicrobial Activity: Butyrate has been shown to induce antimicrobial programs in macrophages, enhancing their ability to clear bacteria. nih.gov This effect is mediated, in part, through HDAC inhibition. nih.gov

Future research will likely focus on whether this compound is hydrolyzed in biological systems to release butyrate and exert similar effects, or if the ester itself has unique biological activities. Understanding the antimicrobial mechanism, for instance, could lead to its application as a food preservative or in other antimicrobial contexts. nih.gov

Development of Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or properties of chemicals based on their molecular structure. For this compound and related esters, QSAR models are being developed to predict various endpoints, including toxicity and environmental fate. researchgate.netresearchgate.net

These models use molecular descriptors to correlate the chemical structure with its activity. researchgate.netfarmaciajournal.com For example, QSAR studies have been used to analyze the toxicity of aliphatic esters to organisms like Tetrahymena pyriformis. researchgate.netfarmaciajournal.com In the context of environmental risk assessment, QSAR models like ECOSAR (Ecological Structure-Activity Relationships) are used to predict the potential environmental concentration (PEC) and no-effect concentration (PNEC) of fragrance ingredients, including this compound. researchgate.net

The development of more refined QSAR models will be crucial for:

Predicting the sensory properties of new ester analogues. vulcanchem.com

Assessing the safety and environmental impact of this compound and related compounds without extensive animal testing. researchgate.net

Guiding the design of new esters with enhanced performance in specific applications. vulcanchem.com

Environmental Impact and Sustainability Research

The environmental profile of this compound is a key area of ongoing research, with a focus on its biodegradability and the sustainability of its production. chemimpex.com As a bio-based product, this compound aligns with the principles of green chemistry, particularly when synthesized using renewable feedstocks and enzymatic processes.

Current safety data sheets indicate that this compound is not expected to pose significant environmental hazards at current usage levels and is not known to be persistent in the environment or to bioaccumulate. thermofisher.comvigon.com However, comprehensive data on its long-term environmental fate and potential ecotoxicity are still being gathered.

Future research will likely concentrate on:

Conducting life cycle assessments of both chemical and enzymatic synthesis routes to quantify their environmental footprints.

Investigating the biodegradability of this compound in various environmental compartments.

Exploring the use of waste streams and low-cost renewable feedstocks for its production, further enhancing its sustainability. researchgate.net

Interdisciplinary Research on this compound

The future of this compound research will be increasingly interdisciplinary, bridging chemistry, biotechnology, food science, and materials science. This integrated approach will be essential for unlocking its full potential.

Collaborative research efforts are likely to focus on:

Food Science and Biotechnology: Optimizing the use of this compound as a natural flavoring agent and exploring its potential as a food preservative. nih.gov This includes developing controlled-release formulations for prolonged sensory effects. vulcanchem.com

Materials Science: Investigating the potential of this compound as a "green" solvent to replace more hazardous industrial solvents. vulcanchem.com

Bioprocess Engineering: Designing and scaling up efficient and cost-effective bioreactors for enzymatic and microbial production of this compound. researchgate.netenergy.gov

By combining expertise from these diverse fields, researchers can accelerate the development of new applications for this compound and establish more sustainable production methods.

Q & A

Q. What are the standard laboratory methods for synthesizing octyl butyrate, and how can yield be optimized?

this compound is typically synthesized via esterification of butyric acid with 1-octanol, often catalyzed by lipases or acidic catalysts. A protocol involves reacting 100 mM butyric acid with 100 mM 1-octanol at 30°C for 8 hours under controlled agitation (140 rpm), followed by HPLC analysis to quantify yield . Enzymatic methods using immobilized lipases (e.g., Candida antarctica lipase B) can enhance selectivity and reduce byproducts. Optimization requires adjusting alcohol-to-acid molar ratios, temperature, and catalyst loading .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological or chemical mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile ester analysis, offering high sensitivity and specificity for this compound in plant volatiles or insect pheromone studies . High-performance liquid chromatography (HPLC) with UV detection is suitable for non-volatile matrices, such as enzymatic reaction mixtures, but requires derivatization for esters . Cross-validation with internal standards (e.g., deuterated analogs) improves accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (Category 4, inhalation hazard) under GHS. Key precautions include:

  • Use of fume hoods to minimize inhalation exposure.
  • Immediate decontamination of spills with adsorbent materials (e.g., silica gel) and proper ventilation .
  • Avoidance of direct skin contact, though it is not a primary irritant .

Advanced Research Questions

Q. How can fluorescence competitive binding assays and microscale thermophoresis (MST) be optimized to study this compound’s interaction with olfactory proteins?

Fluorescence assays using probes like 1-N-phenylnaphthylamine (NPN) require titration of this compound (0–50 µM) to measure displacement in buffer systems (e.g., 20 mM Tris-HCl, pH 7.4). MST experiments demand fluorescently labeled proteins and precise temperature control (25°C) to quantify binding affinity (Kd). Discrepancies between methods may arise from protein conformational changes induced by labeling; orthogonal validation via isothermal titration calorimetry (ITC) is recommended .

Q. What experimental strategies resolve discrepancies in this compound quantification between GC-MS and HPLC?

Discrepancies often stem from matrix effects (e.g., co-eluting compounds in GC-MS) or incomplete derivatization in HPLC. Mitigation strategies include:

  • Using matrix-matched calibration standards for GC-MS .
  • Validating derivatization efficiency via spike-recovery experiments for HPLC .
  • Cross-referencing with nuclear magnetic resonance (NMR) for absolute quantification .

Q. How does this compound function as a semiochemical in plant-insect interactions, and what models are used to study this role?

this compound is a key component in plant volatile organic compound (VOC) profiles, attracting pollinators or deterring herbivores. For example, in Heracleum spp., it constitutes up to 24% of fruit volatiles, influencing insect behavior . Electrophysiological assays (e.g., electroantennography) and Y-tube olfactometers are used to test insect responses. Field trials with synthetic this compound lures can validate ecological roles .

Q. What challenges arise in reproducing this compound synthesis across laboratories, and how can they be addressed?

Variability in yield often stems from inconsistent catalyst activity (e.g., enzyme lot differences) or moisture contamination in esterification. Best practices include:

  • Detailed reporting of catalyst source, purity, and storage conditions .
  • Use of molecular sieves to control water content in reactions .
  • Inter-laboratory validation via ring trials with shared protocols .

Q. How does the choice of alcohol substrate affect the enzymatic synthesis of this compound in terms of yield and stereoselectivity?

Lipase-catalyzed reactions show substrate specificity; for example, Rhizopus oryzae lipase favors primary alcohols like 1-octanol over branched isomers. Kinetic studies reveal that longer-chain alcohols (C8–C10) enhance esterification rates due to hydrophobic interactions with enzyme active sites. However, steric hindrance in branched alcohols reduces yield by 30–50% .

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Reactant of Route 1
Reactant of Route 1
Octyl butyrate
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Reactant of Route 2
Octyl butyrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.